molecular formula C7H6ClF4N B3079925 2,3,4,6-Tetrafluorobenzylamine hydrochloride CAS No. 1078610-94-2

2,3,4,6-Tetrafluorobenzylamine hydrochloride

Cat. No.: B3079925
CAS No.: 1078610-94-2
M. Wt: 215.57 g/mol
InChI Key: RKRRFXPJXNNWGE-UHFFFAOYSA-N
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Properties

CAS No.

1078610-94-2

Molecular Formula

C7H6ClF4N

Molecular Weight

215.57 g/mol

IUPAC Name

(2,3,4,6-tetrafluorophenyl)methylazanium;chloride

InChI

InChI=1S/C7H5F4N.ClH/c8-4-1-5(9)7(11)6(10)3(4)2-12;/h1H,2,12H2;1H

InChI Key

RKRRFXPJXNNWGE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)CN)F.Cl

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C[NH3+])F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrafluorobenzylamine hydrochloride typically involves the fluorination of benzylamine derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions to introduce fluorine atoms at the desired positions on the benzyl ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorobenzylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetrafluorobenzylamine hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluorobenzylamine hydrochloride
  • 2,3,5,6-Tetrafluorobenzylamine hydrochloride
  • 2,4,6-Trifluorobenzylamine hydrochloride

Uniqueness

2,3,4,6-Tetrafluorobenzylamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which imparts distinct chemical and physical properties. This unique arrangement enhances its reactivity and binding affinity in various biochemical applications compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetrafluorobenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetrafluorobenzylamine hydrochloride

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